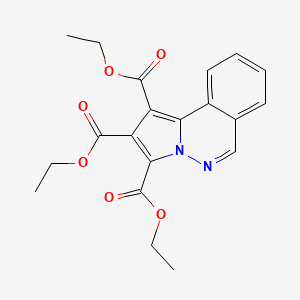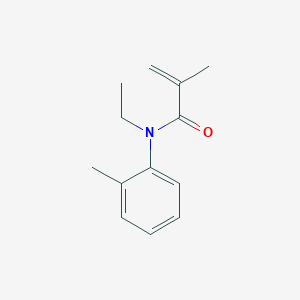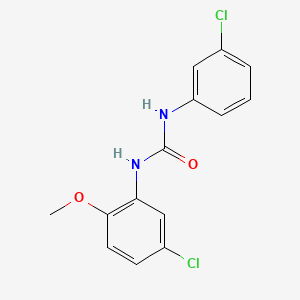
1-(2,5-Dichlorophenyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-3-propylurea is an organic compound characterized by the presence of a urea group attached to a 2,5-dichlorophenyl ring and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-propylurea typically involves the reaction of 2,5-dichloroaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
2,5-Dichloroaniline+Propyl isocyanate→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that the compound’s dichlorophenyl group plays a crucial role in its biological activity .
類似化合物との比較
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but has a different core structure.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide core and exhibits similar biological activities.
Uniqueness: 1-(2,5-Dichlorophenyl)-3-propylurea is unique due to its specific combination of the dichlorophenyl group and the urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities continue to be areas of active research, promising new insights and applications in the future.
特性
CAS番号 |
13142-17-1 |
|---|---|
分子式 |
C10H12Cl2N2O |
分子量 |
247.12 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
InChIキー |
MMYJFTKRFXNJPH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)
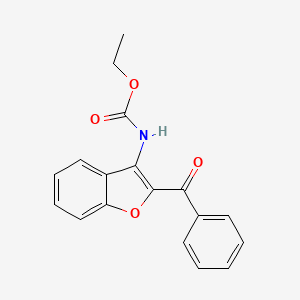

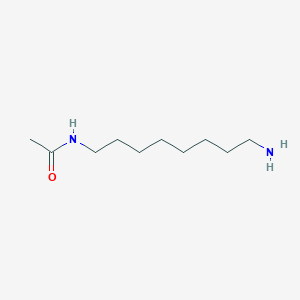
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)

![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)


